molecular formula C22H18N4O2 B2985302 (E)-N'-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 634888-07-6

(E)-N'-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2985302
CAS No.: 634888-07-6
M. Wt: 370.412
InChI Key: XXNQHYOOBWBKHF-OEAKJJBVSA-N
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Description

(E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a methoxybenzylidene group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Substituted hydrazones with different functional groups

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties. It has been studied for its ability to interact with biological targets and pathways.

Mechanism of Action

The mechanism of action of (E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(4-chlorobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(4-methylbenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(4-nitrobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-(4-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-28-17-11-9-15(10-12-17)14-23-26-22(27)21-13-20(24-25-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNQHYOOBWBKHF-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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